molecular formula C15H14FNO3S B6574081 {[(2-fluorophenyl)methyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate CAS No. 1794785-89-9

{[(2-fluorophenyl)methyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate

Cat. No.: B6574081
CAS No.: 1794785-89-9
M. Wt: 307.3 g/mol
InChI Key: FGDIHADRJBBAQI-UHFFFAOYSA-N
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Description

{[(2-fluorophenyl)methyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate is a synthetic organic compound characterized by its unique structure, which includes a fluorinated phenyl group, a carbamoyl moiety, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(2-fluorophenyl)methyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate typically involves multiple steps:

    Formation of the Carbamoyl Intermediate: The initial step involves the reaction of 2-fluorobenzylamine with a suitable carbonyl compound, such as methyl chloroformate, under basic conditions to form the carbamoyl intermediate.

    Coupling with Thiophene Derivative: The carbamoyl intermediate is then coupled with 5-methylthiophene-2-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbamoyl group, potentially converting it to an amine.

    Substitution: The fluorinated phenyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, {[(2-fluorophenyl)methyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features may contribute to binding affinity and specificity towards biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.

Industry

In the industrial sector, this compound can be utilized in the development of advanced materials, such as organic semiconductors and polymers, due to its electronic properties imparted by the fluorinated phenyl and thiophene groups.

Mechanism of Action

The mechanism by which {[(2-fluorophenyl)methyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate exerts its effects is largely dependent on its interaction with specific molecular targets. In medicinal applications, it may interact with enzymes or receptors, modulating their activity through binding interactions. The fluorinated phenyl group can enhance binding affinity through hydrophobic interactions and halogen bonding, while the thiophene ring can participate in π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

  • {[(2-chlorophenyl)methyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate
  • {[(2-bromophenyl)methyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate
  • {[(2-methylphenyl)methyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate

Uniqueness

Compared to its analogs, {[(2-fluorophenyl)methyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance metabolic stability, improve binding affinity, and alter the electronic properties of the compound, making it a valuable entity in both research and industrial applications.

Properties

IUPAC Name

[2-[(2-fluorophenyl)methylamino]-2-oxoethyl] 5-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO3S/c1-10-6-7-13(21-10)15(19)20-9-14(18)17-8-11-4-2-3-5-12(11)16/h2-7H,8-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDIHADRJBBAQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)OCC(=O)NCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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